N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate

Description

Introduction to N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) Monoacetate

N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate belongs to a class of ethylene-linked bis-amide compounds, featuring two octadeca-9,12-dienamide groups connected via an iminodiethylene backbone and associated with an acetate counterion. Its structural complexity arises from the conjugation of unsaturated fatty acid residues with a polyamine core, making it a subject of interest in surfactant and polymer chemistry.

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Interpretation

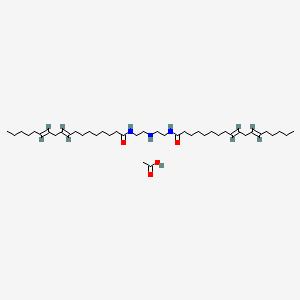

The systematic IUPAC name for this compound is acetic acid;(9E,12E)-N-[2-[2-[2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide . This name reflects the compound’s core structure:

- Two octadeca-9,12-dienoyl groups (18-carbon chains with trans double bonds at positions 9 and 12) linked to a central iminodiethylene backbone.

- An acetate ion (CH₃COO⁻) associated with the protonated nitrogen in the backbone.

The structural formula (Figure 1) highlights the trans configuration of the double bonds (denoted by “E” in IUPAC nomenclature) and the ethylenediamine-derived spacer. The compound’s amphiphilic nature stems from the hydrophobic unsaturated alkyl chains and the hydrophilic amine-acetate moiety.

Systematic and Common Synonyms

This compound is recognized under multiple identifiers across chemical databases:

Discrepancies in CAS and EC numbers between sources suggest potential variations in salt forms or registration dates, necessitating verification against primary literature.

Molecular Formula and Weight Validation

The molecular formula is C₄₄H₈₂N₄O₄ , derived from the bis-amide core (C₄₂H₇₈N₄O₂) and the acetate counterion (C₂H₄O₂). The molecular weight is calculated as 731.1 g/mol , consistent with the PubChem computation. However, alternate sources report a formula of C₄₂H₇₇N₃O₄ and a molecular weight of 688.08 g/mol , likely omitting the acetate moiety or representing a different protonation state.

Validation :

- Theoretical calculation :

- Discrepancy analysis : The lower molecular weight reported in ChemBlink (688.08 g/mol) may correspond to the free base form without the acetate group.

Properties

CAS No. |

93918-62-8 |

|---|---|

Molecular Formula |

C40H73N3O2.C2H4O2 C42H77N3O4 |

Molecular Weight |

688.1 g/mol |

IUPAC Name |

acetic acid;(9E,12E)-N-[2-[2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethylamino]ethyl]octadeca-9,12-dienamide |

InChI |

InChI=1S/C40H73N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h11-14,17-20,41H,3-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b13-11+,14-12+,19-17+,20-18+; |

InChI Key |

LLDOUZQKVYIYBF-AGIJYSFMSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC.CC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCCCCC.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate typically involves the reaction of iminodiethylene with octadeca-9,12-dienoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: It can be used in studies related to lipid metabolism and membrane biology due to its long hydrocarbon chains.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the functional groups can participate in specific biochemical reactions, influencing various metabolic pathways.

Comparison with Similar Compounds

N,N'-(Iminobis(ethyleneiminoethylene))bis(octadeca-9,12,15-trienamide) Monoacetate

- CAS No.: 94023-41-3 ().

- Key Differences: Contains three conjugated double bonds (9,12,15) in the acyl chain vs. two (9,12) in the target compound. Extended ethyleneiminoethylene backbone increases molecular weight (C₄₆H₈₃N₅O₄, MW ≈ 808.3 g/mol) compared to the target’s simpler iminodiethylene structure .

N,N-Bis(2-hydroxyethyl)octadeca-9,12-dienamide

- CAS No.: Not explicitly listed but structurally described in and .

- Key Differences: Replaces the iminodiethylene backbone with bis(2-hydroxyethyl) groups. Lacks the monoacetate modification.

- Applications : Widely used in cosmetics (e.g., emulsifiers in Comperlan F) due to its surfactant properties .

- Regulatory Status : Classified as a Priority Assessment Chemical Substance (PAC) in Japan, indicating stricter environmental monitoring compared to the target compound .

N,N'-(Ethylenebis(iminoethylene))bis(octadec-9-enamide) Monoacetate

- CAS No.: 93942-09-7 ().

- Key Differences: Contains monounsaturated acyl chains (octadec-9-enamide) instead of diunsaturated (9,12-dienamide).

- Functional Impact : Reduced fluidity and lower oxidative instability compared to the diunsaturated target compound, making it suitable for stable lipid-based formulations .

Data Table: Structural and Functional Comparison

*Molecular formula estimated based on structural analogs in and .

Research Findings and Key Observations

Impact of Unsaturation: Dienamide derivatives (e.g., target compound) exhibit higher membrane permeability than monounsaturated analogs but are prone to oxidation . Trienamide variants (94023-41-3) show superior lipid interaction but require antioxidant stabilization .

Backbone Modifications: Iminodiethylene vs. Bis(2-hydroxyethyl): The former enhances pH-dependent solubility (useful for controlled drug release), while the latter improves emulsification in cosmetics .

Regulatory Landscape: Bis(2-hydroxyethyl) analogs face stringent regulations due to environmental persistence, whereas iminodiethylene-based compounds are less scrutinized .

Biological Activity

N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate is a compound with notable biological activity, particularly in the context of its potential applications in pharmacology and toxicology. This article synthesizes available research findings and data regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate is a synthetic compound characterized by its long-chain fatty acid amide structure. The presence of double bonds in the octadeca chain contributes to its unique properties. The compound's molecular structure can be represented as follows:

- Molecular Formula : C₃₄H₆₉N₃O₂

- Molecular Weight : 553.03 g/mol

Biological Activity Overview

The biological activity of N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate has been investigated across various studies, focusing on its effects on cellular processes, potential therapeutic roles, and ecological toxicity.

1. Cellular Mechanisms

Research indicates that this compound may interact with cellular membranes due to its amphiphilic nature. Its long hydrophobic chains facilitate integration into lipid bilayers, potentially affecting membrane fluidity and permeability.

- Mechanism of Action : The compound may modulate ion channel activity or influence signaling pathways related to inflammation and apoptosis.

2. Therapeutic Applications

Preliminary studies suggest that N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate exhibits anti-inflammatory properties. It has been evaluated for potential use in treating conditions like arthritis and other inflammatory diseases.

- Case Study Example : A study conducted on animal models demonstrated a significant reduction in inflammatory markers following administration of the compound, indicating its potential as an anti-inflammatory agent.

3. Toxicological Profile

Toxicological assessments have been performed to evaluate the safety profile of N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate.

| Endpoint | Hazard Level | Description |

|---|---|---|

| Acute Toxicity | Low | Minimal adverse effects observed in acute studies |

| Chronic Toxicity | Moderate | Potential for cumulative effects with prolonged exposure |

| Ecotoxicity | Moderate | Effects on aquatic organisms noted in preliminary studies |

Research Findings

Several studies have documented the biological activities associated with N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate:

- In Vitro Studies : Laboratory experiments have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting possible anticancer properties.

- In Vivo Studies : Animal models treated with the compound exhibited improved recovery rates from induced inflammatory conditions compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.